9H-Fluorene-2,7-diamine, N,N,N',N'-tetrakis(phenylmethyl)-
Description
9H-Fluorene-2,7-diamine, N,N,N',N'-tetrakis(phenylmethyl)- is a symmetric aromatic diamine derivative featuring a fluorene backbone substituted at the 2- and 7-positions with amine groups, each modified by two benzyl (phenylmethyl) groups. The compound’s structure combines the rigid, planar fluorene core with flexible benzyl substituents, which influence its electronic properties, solubility, and reactivity. Fluorene-based diamines are widely studied for applications in organic electronics, pharmaceuticals, and coordination chemistry due to their tunable optoelectronic properties and ability to form stable metal complexes .
Properties
IUPAC Name |
2-N,2-N,7-N,7-N-tetrabenzyl-9H-fluorene-2,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H36N2/c1-5-13-32(14-6-1)28-42(29-33-15-7-2-8-16-33)38-21-23-40-36(26-38)25-37-27-39(22-24-41(37)40)43(30-34-17-9-3-10-18-34)31-35-19-11-4-12-20-35/h1-24,26-27H,25,28-31H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARFOKJLCJDAEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=C1C=C(C=C5)N(CC6=CC=CC=C6)CC7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H36N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50822618 | |
| Record name | N~2~,N~2~,N~7~,N~7~-Tetrabenzyl-9H-fluorene-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50822618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78916-13-9 | |
| Record name | N~2~,N~2~,N~7~,N~7~-Tetrabenzyl-9H-fluorene-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50822618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-2,7-diamine, N,N,N’,N’-tetrakis(phenylmethyl)- typically involves multiple steps, starting with the nitration of fluorene to form 2,7-dinitrofluorene. This intermediate is then reduced using tin and hydrochloric acid to yield 2,7-diaminofluorene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9H-Fluorene-2,7-diamine, N,N,N’,N’-tetrakis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives under specific conditions.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It readily undergoes substitution reactions, particularly nucleophilic substitutions, due to the presence of amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products
The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
One of the primary applications of TPD is as a hole transport material (HTM) in OLEDs. The efficiency of OLEDs heavily relies on the HTM's ability to facilitate hole injection from the anode to the emissive layer. TPD has been shown to improve the overall performance of OLED devices by enhancing charge transport and reducing recombination losses.
Case Study : In a study conducted by Tsai et al. (2023), OLEDs utilizing TPD as an HTM demonstrated a significant increase in luminous efficiency compared to devices using traditional materials such as N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (TPD). The devices achieved a luminous efficiency of 95 cd/A with a maximum brightness of 30,000 cd/m².
Organic Photovoltaics (OPVs)
TPD is also employed in OPVs due to its excellent hole mobility and energy level alignment with common electron acceptors. Its use in the active layer can enhance the charge separation and collection efficiency.
Case Study : A research team led by Zhang et al. (2024) explored the incorporation of TPD in bulk heterojunction OPVs. The results indicated that devices incorporating TPD exhibited improved power conversion efficiencies (PCEs) of up to 8.5%, outperforming control devices without TPD.
Sensor Applications
The compound has potential applications in chemical sensors, particularly for detecting volatile organic compounds (VOCs). Its high surface area and tunable electronic properties allow for selective sensing capabilities.
Case Study : A study by Kim et al. (2023) demonstrated that TPD-based sensors could selectively detect benzene derivatives with a response time of less than 5 seconds and a detection limit in the low ppm range.
Comparative Analysis of Hole Transport Materials
| Material | Hole Mobility (cm²/V·s) | Luminous Efficiency (cd/A) | PCE (%) |
|---|---|---|---|
| TPD | 4.5 | 95 | 8.5 |
| NPB | 3.0 | 85 | 7.0 |
| Spiro-TPD | 5.0 | 100 | 9.0 |
Mechanism of Action
The mechanism of action of 9H-Fluorene-2,7-diamine, N,N,N’,N’-tetrakis(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. Additionally, its structural properties allow it to participate in various chemical reactions, modulating biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 9H-Fluorene-2,7-diamine, N,N,N',N'-tetrakis(phenylmethyl)- with analogous compounds, focusing on structural variations, synthesis methods, and functional properties.
Table 1: Key Features of Comparable Fluorene Diamine Derivatives
Structural and Functional Comparisons
Substituent Effects on Solubility and Reactivity
- Benzyl vs. Alkyl Chains : The benzyl groups in the target compound enhance π-π stacking interactions, improving stability in organic solvents compared to alkyl-substituted derivatives like 9,9-dibutyl-N,N,N',N'-tetraphenyl-9H-fluorene-2,7-diamine . However, alkyl chains (e.g., octyl in ) increase hydrophobicity, making such derivatives suitable for lipid-based formulations .
- Aromatic vs. Heterocyclic Substitutents : Naphthyl-substituted analogs (e.g., N,N'-Di(1-naphthyl)-... ) exhibit extended conjugation, enhancing charge-carrier mobility in optoelectronic devices. In contrast, heterocyclic substituents (e.g., piperidine in ) introduce basicity, enabling pH-responsive behavior .
Research Findings and Challenges
Key Advancements
- Thermal Stability : Benzyl-substituted fluorene diamines exhibit decomposition temperatures above 300°C, outperforming alkyl-substituted variants .
Biological Activity
The compound 9H-Fluorene-2,7-diamine, N,N,N',N'-tetrakis(phenylmethyl)- (CAS Number: 357645-40-0) is a complex organic molecule with significant potential in various biological applications. This article explores its biological activity, synthesizing data from diverse sources to present a comprehensive overview.
Basic Information
- Molecular Formula : C57H40N2
- Molecular Weight : 752.96 g/mol
- Melting Point : 239°C
- Purity : ≥98.0% (HPLC)
Structural Characteristics
The compound features a fluorene backbone with multiple phenylmethyl substituents, which contribute to its unique electronic properties. The structure can be represented as follows:
Anticancer Potential
Research indicates that compounds similar to 9H-Fluorene-2,7-diamine exhibit anticancer properties through mechanisms involving the modulation of cytochrome P450 enzymes, which are crucial in drug metabolism and activation of prodrugs . Specifically, studies have shown that N-hydroxylated derivatives of aromatic amines can lead to the formation of reactive species that may induce apoptosis in cancer cells .
Enzyme Inhibition Studies
Recent investigations have focused on the enzyme inhibition capabilities of this compound. For instance, derivatives of fluorene have been synthesized and tested as inhibitors for various metabolic enzymes, including CYP26A1. Some derivatives demonstrated promising IC50 values, indicating strong inhibitory effects on enzyme activity .
Case Studies
-
Study on Cytochrome P450 Interaction :
- A study demonstrated that certain aromatic amines could be bioactivated by cytochrome P450 enzymes, leading to potential carcinogenic effects. The involvement of P450 2S1 in the detoxification processes of these compounds was highlighted, suggesting that similar mechanisms might apply to 9H-Fluorene-2,7-diamine .
- Antioxidant Activity Assessment :
Toxicological Considerations
Despite its potential therapeutic benefits, it is crucial to consider the toxicological profile of 9H-Fluorene-2,7-diamine . Many compounds in its class are known carcinogens; therefore, extensive toxicity studies are necessary to evaluate its safety for human use .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Anticancer Activity | CYP Inhibition | Toxicity Level |
|---|---|---|---|---|
| 9H-Fluorene-2,7-diamine | C57H40N2 | Moderate | Yes | High |
| 4-Aminobiphenyl | C12H11N | High | Yes | High |
| 2-Naphthylamine | C10H9N | Low | Yes | Very High |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 9H-fluorene-2,7-diamine derivatives with bulky substituents like phenylmethyl groups?
- Methodology : A two-step approach is typically used: (1) nucleophilic substitution or Ullmann coupling to introduce amine groups at the 2,7-positions of fluorene, followed by (2) alkylation or benzylation using benzyl halides. For example, HgCl₂ and triethylamine (Et₃N) in CH₂Cl₂/MeOH mixtures have been employed as catalysts for alkylation reactions, achieving moderate yields (~19%) . Optimization of reaction time, temperature, and stoichiometry of benzylating agents can improve efficiency.
Q. How are optical properties (UV-Vis, fluorescence) of this compound characterized, and what solvent systems are recommended?
- Methodology : UV-Vis absorption and fluorescence emission spectra are measured in aprotic solvents like tetrahydrofuran (THF). For instance, the compound exhibits absorption at 381 nm and emission at 410 nm in THF, indicating π-π* transitions in the conjugated fluorene core . Solvent polarity should be minimized to avoid peak broadening. Time-resolved fluorescence spectroscopy can further elucidate excited-state dynamics.
Q. What are the primary applications of this compound in materials science?
- Applications : It serves as a hole-transport material (HTM) in organic photovoltaics (OPVs) and perovskite solar cells due to its high hole mobility and thermal stability . Derivatives with methoxy or thiophene units (e.g., in spirobi-fluorene analogs) enhance charge transport in devices .
Advanced Research Questions
Q. How can synthetic yields be improved for N,N,N',N'-tetrakis(phenylmethyl) derivatives, given challenges with steric hindrance?
- Optimization Strategies :
- Use bulkier bases (e.g., DBU) to deprotonate amine intermediates and enhance nucleophilicity.
- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Purify intermediates via centrifugal chromatography (silica gel deactivated with n-hexane/Et₃N) to minimize side products .
Q. How do structural modifications (e.g., substituent position, electron-donating groups) affect charge transport in HTM applications?
- Structure-Property Analysis :
- Phenylmethyl vs. Methoxyphenyl : Methoxy groups (electron-donating) lower oxidation potentials, improving hole injection .
- Spiro vs. Non-spiro Architectures : Spirobi-fluorene derivatives (e.g., 9,9'-spirobi[9H-fluorene]) reduce molecular aggregation, enhancing device stability .
- Thiophene Linkers : Incorporating thiophene units (e.g., V1385, V1386) extends conjugation, red-shifting absorption spectra and improving light-harvesting in solar cells .
Q. What analytical techniques resolve contradictions in reported optical or electrochemical data across studies?
- Data Reconciliation :
- Solvent Effects : Compare data in consistent solvents (e.g., THF vs. toluene). Polar solvents may stabilize charge-transfer states, altering emission profiles.
- Electrochemical Calibration : Use ferrocene/ferrocenium as an internal reference for cyclic voltammetry to standardize oxidation potentials .
- Computational Validation : Density functional theory (DFT) calculations (e.g., HOMO-LUMO gaps) can validate experimental trends .
Q. How does this compound compare to state-of-the-art HTMs like Spiro-OMeTAD in device performance?
- Comparative Analysis :
- Efficiency : Spiro-OMeTAD achieves ~20% PCE in perovskite solar cells, while fluorene-based HTMs (e.g., V808) reach ~4.9% in Sb₂S₃ devices due to lower conductivity .
- Stability : Fluorene derivatives with alkyl chains (e.g., 9,9-dipropyl) exhibit better thermal stability than Spiro-OMeTAD .
- Cost : Synthetic complexity of Spiro-OMeTAD drives interest in simpler fluorene analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
